molecular formula C10H16F3N3O2 B2963761 1,1-Dimethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea CAS No. 1796191-51-9

1,1-Dimethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea

Cat. No.: B2963761
CAS No.: 1796191-51-9
M. Wt: 267.252
InChI Key: QKOGKGAHYACKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the trifluoroacetyl group and the piperidine ring. Researchers have explored various synthetic routes, and these methods are documented in relevant literature .


Molecular Structure Analysis

The molecular structure of 1,1-Dimethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea reveals its functional groups and spatial arrangement. The trifluoroacetyl group contributes to its lipophilicity, while the piperidine ring may play a role in its biological activity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. Researchers have investigated its reactivity, such as nucleophilic substitutions, amidations, and cyclizations. These reactions may lead to derivatives with altered properties .

Mechanism of Action

The precise mechanism of action for this compound depends on its intended use. It could be a potential drug candidate, enzyme inhibitor, or receptor modulator. Further studies are needed to elucidate its specific targets and pathways .

Properties

IUPAC Name

1,1-dimethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3N3O2/c1-15(2)9(18)14-7-3-5-16(6-4-7)8(17)10(11,12)13/h7H,3-6H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOGKGAHYACKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCN(CC1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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